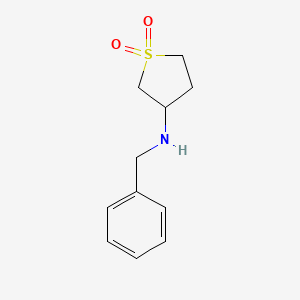

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide is a chemical compound that is part of a broader class of sulfur-containing heterocycles. These compounds are of interest due to their potential applications in various fields, including the synthesis of dyes and pharmaceuticals. The papers provided discuss several compounds related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, focusing on their synthesis, structural analysis, and reactivity.

Synthesis Analysis

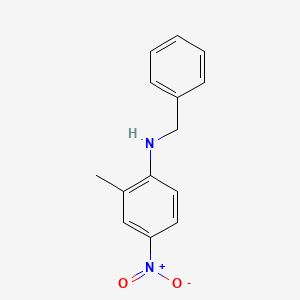

The synthesis of related sulfur-containing heterocycles has been explored through various synthetic transformations. For instance, benzo[b]thiophene-3(2H)-one-1,1-dioxide has been used as a starting material for the synthesis of a range of styryl disperse dyes, novel annelated 2-aminothiophene-based azo dyes, and hydazone disperse dyes . Additionally, modified synthesis procedures have been developed to achieve condensation reactions between 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide and aromatic aldehydes, leading to a broad range of previously unknown 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides . These methods are promising for the assembly of fused polycyclic nitrosulfolane derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. X-ray diffraction methods have revealed the bond lengths and angles in compounds such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, which show similarities to ether pseudosaccharyl derivatives . The structural features of 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides have been established based on IR spectra, NMR spectra, two-dimensional HMQC and HMBC experiments, quantum-chemical calculations, and X-ray structural analysis .

Chemical Reactions Analysis

The reactivity of these sulfur-containing heterocycles has been explored in various chemical reactions. For example, the implications of the structural data for the reactivity of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide by catalytic transfer reduction have been investigated . Additionally, the domino reaction of polyfluorophenyl sulfides, sulfoxides, and sulfones with ammonia or amines has been studied, leading to the synthesis of polyfluorinated benzothiazines and their oxides and dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The coloristic and dyeing properties of the synthesized dyes on polyester have been studied, indicating potential applications in the textile industry . The chemical structures of the cyclization products have been confirmed by detailed NMR analysis and comparison with quantum chemistry methods .

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactivity Studies:

- N-benzyltetrahydrothiophen-3-amine 1,1-dioxide derivatives like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide have been studied for their reactivity with nitrogenous nucleophiles, offering insights into equilibrium constants and product characterization in organic synthesis (Caram et al., 2003).

2. Structural Analysis and Reactivity:

- Investigations into the structural properties of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, provide insights into bond lengths and angles that are crucial for understanding their reactivity in catalytic processes (Fonseca, 2009).

3. Organocatalysis:

- Chiral N,N'-dioxides, closely related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, have been developed as new ligands and organocatalysts for catalytic asymmetric reactions, significantly contributing to the field of asymmetric synthesis and organocatalysis (Liu, Lin, & Feng, 2011).

4. Catalysis and Chemical Transformations:

- Research on the reactivity of benzyl C-N bonds related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide in chemical transformations, such as the photochemical release of amines, provides valuable data for the development of new synthetic methodologies (Wang, Devalankar, & Lu, 2016).

5. Advanced Material Development:

- The synthesis of novel dyes and intermediates using derivatives of benzo[k,l]thioxanthene-3,4-dicarboxylic acid-7,7-dioxide, structurally related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, showcases the compound's potential in the development of materials with specific coloristic properties (Kadhim, Mak, & Peters, 2008).

6. Photopolymerization Studies:

- Investigations into benzophenone derivatives containing tertiary amine groups, related to N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, have led to the development of new photoinitiators for UV-curing acrylate systems, contributing to the advancement in photopolymerization technologies (Cheng, Zhang, & Shi, 2012).

Eigenschaften

IUPAC Name |

N-benzyl-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUYOOLQHAXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387607 |

Source

|

| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |

CAS RN |

321580-44-3 |

Source

|

| Record name | N-benzyltetrahydrothiophen-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)